1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile (1H-TMP-4CN) is an organic compound that has been studied for its potential applications in scientific research. It is a lipophilic compound that has been used in a variety of experiments to investigate its chemical and biological properties. 1H-TMP-4CN has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

科学的研究の応用

-

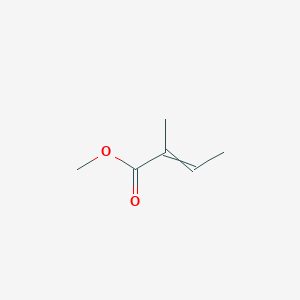

Synthesis of Allylated Tertiary Amines

- In organic chemistry, TEMPOH can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides .

- The method involves the reaction of allylic chlorides with TEMPOH in the presence of a suitable catalyst to form the allylated tertiary amines .

- The results of this reaction are highly dependent on the specific conditions and reactants used .

-

Preparation of Hydroxylamines

-

Synthesis of Sulfenamide Compounds

- TEMPOH can be used to synthesize sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .

- The reaction involves the oxidation of the thiol group in the heterocyclic thiol by iodine, followed by reaction with TEMPOH to form the sulfenamide .

- The specific sulfenamide compound produced will depend on the heterocyclic thiol used .

-

Preparation of Metallo-Amide Bases

-

Selective Generation of Silylketene Acetals

-

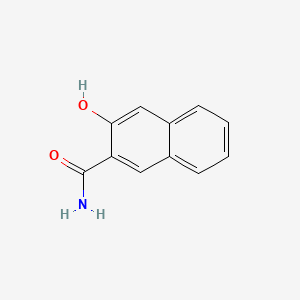

Preparation of Hibarimicinone

-

Synthesis of (Z)-Silylketene Acetal

-

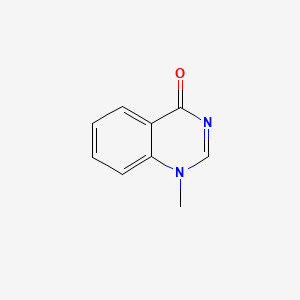

Preparation of 4-Substituted Quinazoline

-

Preparation of Lithium Tetramethylpiperidide

-

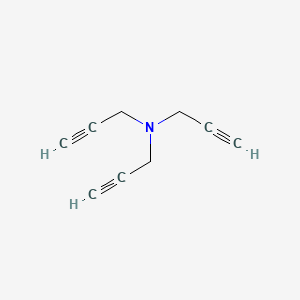

Preparation of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl Radical

- TEMPOH acts as a precursor to (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .

- The preparation involves the reaction of TEMPOH with a suitable oxidant to form the (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .

- These radicals are often used in various synthetic reactions due to their unique reactivity .

特性

CAS番号 |

38078-71-6 |

|---|---|

製品名 |

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile |

分子式 |

C10H18N2O |

分子量 |

182.26 g/mol |

IUPAC名 |

1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile |

InChI |

InChI=1S/C10H18N2O/c1-9(2)5-8(7-11)6-10(3,4)12(9)13/h8,13H,5-6H2,1-4H3 |

InChIキー |

KVTOSAMSZMXLKB-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1O)(C)C)C#N)C |

正規SMILES |

CC1(CC(CC(N1O)(C)C)C#N)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,3'-Bianthra[1,9-cd]pyrazole]-6,6'(1H,1'H)-dione, 1,1'-diethyl-](/img/structure/B1585266.png)